6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde
Overview
Description
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde is an organic compound with the molecular formula C13H8F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring bearing an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethoxy)benzene and 3-pyridinecarboxaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: The major product is 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarboxylic acid.
Reduction: The major product is 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinemethanol.
Substitution: The major products depend on the nature of the nucleophile used in the substitution reaction.
Scientific Research Applications
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the pyridine ring.
2-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the pyridine ring.
6-(Trifluoromethyl)pyridine-3-carbaldehyde: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde is unique due to the presence of both a trifluoromethoxy group and a pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, making it valuable for various scientific research applications.
Properties
IUPAC Name |
6-[2-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-6-5-9(8-18)7-17-11/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUIBTZYILTLDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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